Cas no 879055-07-9 (N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide structure
879055-07-9 structure
Product Name:N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
CAS No:879055-07-9
MF:C17H14ClN3O4
MW:359.763762950897
CID:5475582
Update Time:2025-07-15

N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
    • N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
    • Inchi: 1S/C17H14ClN3O4/c1-24-14-6-4-11(18)9-13(14)19-16(22)10-21-17(23)7-5-12(20-21)15-3-2-8-25-15/h2-9H,10H2,1H3,(H,19,22)
    • InChI Key: LLNPYHBADCDULF-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CO2)=NN(CC(NC2=CC(Cl)=CC=C2OC)=O)C(=O)C=C1

N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Pricemore >>

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Additional information on N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide

Professional Introduction to N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide and CAS No. 879055-07-9

N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide, identified by the CAS number 879055-07-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, with its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including chloro, methoxy, furanyl, and pyridazine moieties, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure is characterized by a pyridazine core, which is a heterocyclic ring system known for its presence in various bioactive molecules. Pyridazines have been widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a furanyl group at the 3-position of the pyridazine ring introduces additional electronic and steric properties that can influence the compound's reactivity and biological activity. This structural feature is particularly noteworthy, as furans are often found in natural products and have been explored for their therapeutic potential.

The N-(5-chloro-2-methoxyphenyl) substituent at the 1-position of the acetamide moiety further enhances the complexity of this compound. The chloro and methoxy groups are electron-withdrawing and electron-donating groups, respectively, which can modulate the electronic properties of the aromatic ring. Such modifications are commonly employed in medicinal chemistry to optimize drug-like properties such as solubility, bioavailability, and target binding affinity. The combination of these functional groups suggests that N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide may exhibit unique pharmacological characteristics that make it a valuable candidate for further investigation.

In recent years, there has been a growing interest in developing novel heterocyclic compounds with potential therapeutic applications. The pyridazine scaffold has been particularly well-studied due to its ability to form stable complexes with biological targets. For instance, studies have shown that pyridazine derivatives can interact with enzymes and receptors involved in various disease pathways. The presence of the furanyl group in N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide may enhance its binding affinity to certain biological targets by introducing additional hydrogen bonding or π-stacking interactions.

The acetamide moiety at the 1-position of the molecule is another important feature that warrants discussion. Acetamides are commonly found in pharmaceuticals due to their ability to improve metabolic stability and solubility. The N-substituent in this case is linked to the aromatic ring through an amide bond, which can influence the compound's pharmacokinetic profile. Additionally, the amide group can serve as a site for further derivatization, allowing chemists to explore a wide range of analogs with tailored properties.

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies may include condensation reactions between appropriate precursors to form the pyridazine core, followed by functional group transformations such as chlorination and methylation at the aromatic ring. The introduction of the furanyl group may be achieved through nucleophilic substitution or coupling reactions depending on the chosen synthetic route.

The biological evaluation of this compound is crucial for determining its potential therapeutic applications. In vitro studies can provide initial insights into its activity against various biological targets by using cell-based assays or enzyme inhibition assays. For example, researchers may investigate its efficacy against enzymes involved in cancer pathways or inflammatory responses. Additionally, in vivo studies can be conducted to assess its pharmacokinetic properties and toxicity profile in animal models.

The latest research in heterocyclic chemistry has highlighted the importance of structural diversity in drug discovery efforts. Compounds like N-(5-chloro-octane

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